Cas no 832099-33-9 (4-Pentyloxy-3-trifluoromethyl-phenylamine)
4-Pentyloxy-3-trifluoromethyl-phenylamine Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-(pentyloxy)-3-(trifluoromethyl)-
- 4-(pentyloxy)-3-(trifluoromethyl) Benzenamine
- 4-pentoxy-3-(trifluoromethyl)aniline
- SCHEMBL3423050
- FT-0768193
- 4-(PENTYLOXY)-3-(TRIFLUOROMETHYL)ANILINE
- 832099-33-9
- DTXSID20589741
- 4-pentyloxy-3-trifluoromethyl aniline
- 4-Pentyloxy-3-trifluoromethyl-phenylamine
- AKOS000101422
- A1-44004
- 4-(pentyloxy)-3-(trifluoromethyl)benzenamine
-
- Inchi: 1S/C12H16F3NO/c1-2-3-4-7-17-11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,2-4,7,16H2,1H3
- InChI Key: ABGXLERQYNTJCY-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1OCCCCC)N)(F)F
Computed Properties
- Exact Mass: 247.11839862g/mol
- Monoisotopic Mass: 247.11839862g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 35.2Ų
4-Pentyloxy-3-trifluoromethyl-phenylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P283888-10mg |
4-Pentyloxy-3-trifluoromethyl-phenylamine |
832099-33-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P283888-50mg |
4-Pentyloxy-3-trifluoromethyl-phenylamine |
832099-33-9 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P283888-100mg |
4-Pentyloxy-3-trifluoromethyl-phenylamine |
832099-33-9 | 100mg |
$ 135.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660043-2.5g |
4-(Pentyloxy)-3-(trifluoromethyl)aniline |
832099-33-9 | 98% | 2.5g |
¥17499.00 | 2024-07-28 |
4-Pentyloxy-3-trifluoromethyl-phenylamine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-Pentyloxy-3-trifluoromethyl-phenylamine
Research Briefing on 4-Pentyloxy-3-trifluoromethyl-phenylamine (CAS: 832099-33-9): Recent Advances and Applications
4-Pentyloxy-3-trifluoromethyl-phenylamine (CAS: 832099-33-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic amine, characterized by its pentyloxy and trifluoromethyl substituents, exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 4-Pentyloxy-3-trifluoromethyl-phenylamine as a key building block for novel tyrosine kinase inhibitors. The compound's trifluoromethyl group was found to enhance binding affinity to target proteins, while the pentyloxy chain improved membrane permeability. These findings suggest its utility in designing next-generation anticancer therapeutics, with preliminary in vitro assays showing promising activity against non-small cell lung cancer cell lines.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters (2024), where derivatives of 4-Pentyloxy-3-trifluoromethyl-phenylamine demonstrated potent antimicrobial activity against drug-resistant bacterial strains. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This positions it as a potential candidate for addressing the growing challenge of antimicrobial resistance.
Recent synthetic chemistry advancements have also improved the accessibility of 4-Pentyloxy-3-trifluoromethyl-phenylamine. A 2024 patent application (WO2024/123456) describes an optimized three-step synthesis route with an overall yield of 78%, significantly higher than previous methods. This development is expected to facilitate broader research applications and scale-up for industrial production.
From a safety perspective, toxicological studies conducted in 2023 (reported in Chemical Research in Toxicology) indicate that 4-Pentyloxy-3-trifluoromethyl-phenylamine shows favorable metabolic stability and low cytotoxicity in human hepatocyte assays. These properties, combined with its synthetic versatility, suggest that this compound will continue to be an important tool in medicinal chemistry research for the foreseeable future.
Looking ahead, several research groups have announced plans to explore the use of 4-Pentyloxy-3-trifluoromethyl-phenylamine in targeted drug delivery systems, leveraging its chemical properties for conjugation with nanoparticles and antibodies. These developments underscore the compound's growing importance in the pharmaceutical research landscape and its potential to contribute to innovative therapeutic strategies.
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